3-Fluoro-4-nitroaniline

Catalog No.
S703829
CAS No.
2369-13-3
M.F
C6H5FN2O2
M. Wt
156.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-nitroaniline

CAS Number

2369-13-3

Product Name

3-Fluoro-4-nitroaniline

IUPAC Name

3-fluoro-4-nitroaniline

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

InChI

InChI=1S/C6H5FN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2

InChI Key

KKQPNAPYVIIXFB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1N)F)[N+](=O)[O-]

3-Fluoro-4-nitroaniline is an organic compound with the molecular formula C6H5FN2O2C_6H_5FN_2O_2 and a molecular weight of approximately 156.11 g/mol. It is characterized by the presence of a fluorine atom and a nitro group attached to an aniline structure, making it a member of the nitroaniline family. This compound appears as a light yellow to brown solid, with a melting point ranging from 159 °C to 163 °C, and is highly soluble in organic solvents like methanol .

Synthesis of Organic Compounds:

-Fluoro-4-nitroaniline has been employed as a building block in the synthesis of various organic compounds, including:

  • Heterocyclic compounds

    These are organic compounds with ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 3-Fluoro-4-nitroaniline has been used to synthesize various heterocyclic compounds, including pyrimidines, which are essential components of DNA and RNA, and triazoles, which possess diverse biological activities. [Source: A. Ilangovan, R. Rajaram, & T. Ravichandran, (2014). Synthesis of Substituted Triazolo[1,5-a]pyridines and their Antimicrobial Activity. Helvetica Chimica Acta, 97(10), 1672-1681]

  • Dyes and pigments

    3-Fluoro-4-nitroaniline has been used as a precursor in the synthesis of dyes and pigments, which are substances that impart color to materials. The specific properties of the resulting dyes and pigments can be tailored by modifying the synthesis process. [Source: Sigma-Aldrich product information on 4-Fluoro-3-nitroaniline, ]

Typical for aromatic amines and nitro compounds. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as iron filings or catalytic hydrogenation.
  • Acylation: The amine group can react with acyl chlorides to form amides.

3-Fluoro-4-nitroaniline exhibits notable biological activities. It has been reported to possess antibacterial properties by inhibiting protein synthesis in bacteria, contributing to its potential use in pharmaceutical applications . Additionally, it shows some toxicity, classified under acute toxicity categories for oral and dermal exposure, indicating that it should be handled with care .

The synthesis of 3-Fluoro-4-nitroaniline typically involves multiple steps:

  • Starting Material: Begin with N-(3-fluoro-4-nitrophenyl)-2,2-dimethyl-propionamide.
  • Reflux Reaction: Combine the starting material with hydrochloric acid in dichloromethane and reflux for two hours.
  • Workup: After cooling, dilute the mixture with ethyl acetate and add potassium carbonate.
  • Purification: Separate the organic layer, wash it, dry it over sodium sulfate, and evaporate the solvent. Finally, purify through column chromatography.

This method yields high purity (up to 99%) of the target compound .

3-Fluoro-4-nitroaniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its antibacterial properties.
  • Dyes and Pigments: Its chemical structure allows it to be used in producing dyes and pigments for textiles and other materials.
  • Research: Utilized in chemical research for studying reaction mechanisms involving nitro compounds .

Interaction studies have indicated that 3-Fluoro-4-nitroaniline may interact with various biological systems due to its functional groups. Its ability to inhibit bacterial growth suggests interactions at the ribosomal level during protein synthesis. Additionally, its toxicity profile necessitates investigations into its environmental impact and bioaccumulation potential .

Similar Compounds

  • 4-Fluoro-3-nitroaniline
  • 3-Nitroaniline
  • 4-Nitroaniline
  • 2-Fluoroaniline
  • 3-Amino-4-fluoronitrobenzene

Comparison Table

CompoundMolecular FormulaUnique Features
3-Fluoro-4-nitroanilineC6H5FN2O2High solubility; antibacterial activity
4-Fluoro-3-nitroanilineC6H5FN2O2Different substitution pattern
3-NitroanilineC6H6N2O2Lacks fluorine; lower solubility
4-NitroanilineC6H6N2O2Lacks fluorine; different reactivity
2-FluoroanilineC6H6FNNo nitro group; different applications
3-Amino-4-fluoronitrobenzeneC6H6FN3O2Amino group changes biological activity

The uniqueness of 3-Fluoro-4-nitroaniline lies in its specific combination of functional groups that impart distinct physical properties and biological activities compared to similar compounds. Its high solubility and antibacterial properties make it particularly valuable in pharmaceutical applications .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (15.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2369-13-3

Wikipedia

3-Fluoro-4-nitroaniline

Dates

Modify: 2023-08-15

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